![molecular formula C19H15ClN2OS B2626750 (Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one CAS No. 836645-59-1](/img/structure/B2626750.png)
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one, also known as CBIT, is a synthetic compound with potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising tool for the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline (ISOQ) and its derivatives, including the compound , have been extensively researched for their biological potential. These derivatives demonstrate a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their potential makes them crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines (THIQs) in Therapeutics
Tetrahydroisoquinolines (THIQs), closely related to ISOQs, are recognized as ‘privileged scaffolds’ in drug discovery, particularly for their roles in cancer and central nervous system therapeutics. THIQ derivatives have been synthesized for various therapeutic activities, with significant success in drug discovery for cancer and CNS disorders. They also show promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Thiazolidinediones (TZDs) as PTP 1B Inhibitors
2,4-thiazolidinediones (TZDs), a structural component of the compound , are explored for their role as PTP 1B inhibitors, a crucial aspect in treating or managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural framework of TZDs is amended to design potential PTP 1B inhibitors, showcasing their versatility in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic Acid (CGA) is another compound structurally related to the compound and has various pharmacological and therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and more. Its ability to modulate lipid and glucose metabolism positions it as a potential treatment for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPUUAFSMQZIZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.